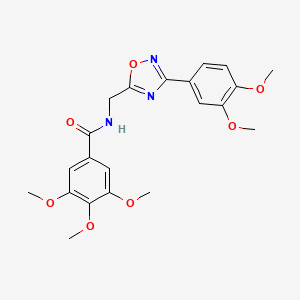
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group.
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzenesulfonyl chloride and N-cyclopentylpiperidine-4-carboxamide.
Reaction Conditions: The reaction typically occurs in the presence of a base, such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Reaction Steps:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-cyclopentylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
5-Chloro-2-methoxybenzenesulfonyl chloride: This compound shares a similar sulfonyl chloride group but differs in the substituents on the benzene ring.
N-Cyclopentylpiperidine-4-carboxamide: This compound shares the piperidine and carboxamide groups but lacks the sulfonyl chloride moiety.
5-Chloro-2-methoxybenzenesulfonyl chloride: This compound is similar in structure but has a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-2-26-17-8-7-15(20)13-18(17)27(24,25)22-11-9-14(10-12-22)19(23)21-16-5-3-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRLTHPYTQNSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
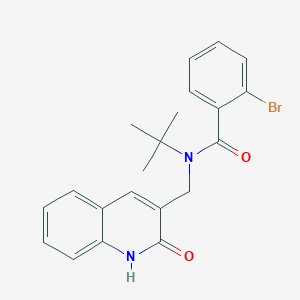

![2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one](/img/structure/B7698366.png)
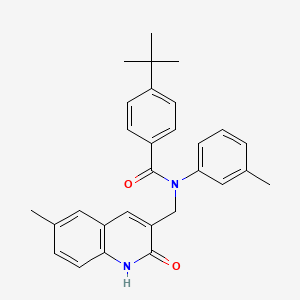
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)
![3,4-dimethoxy-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]benzamide](/img/structure/B7698388.png)


![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7698418.png)

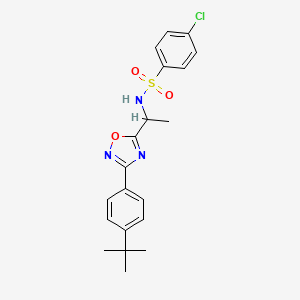
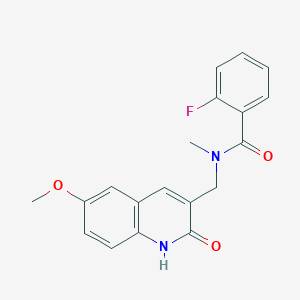
![3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B7698453.png)
